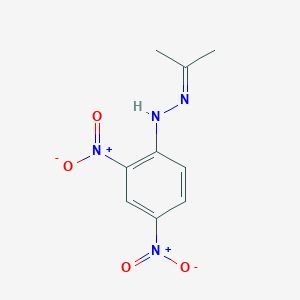

2-Propanone, (2,4-dinitrophenyl)hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131450. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N-(propan-2-ylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIXYAIGWMAGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061788 | |

| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-89-1 | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1567-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1567-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1567-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propanone, (2,4-dinitrophenyl)hydrazone: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2-propanone, (2,4-dinitrophenyl)hydrazone, a compound of significant historical and practical importance in analytical and synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and analytical applications of this hydrazone derivative. The content is structured to offer not just data, but also a deeper understanding of the underlying chemical principles and experimental considerations.

Introduction and Significance

This compound, also known as acetone 2,4-dinitrophenylhydrazone, is an organic compound formed from the reaction of 2-propanone (acetone) with 2,4-dinitrophenylhydrazine (DNPH).[1][2] This reaction is a classic qualitative test, known as Brady's test, for the identification of carbonyl functional groups in aldehydes and ketones.[3][4][5] The formation of a distinctively colored precipitate—typically yellow, orange, or red—serves as a positive indicator for the presence of a carbonyl compound.[3][5] While modern spectroscopic techniques have largely superseded this method for structural elucidation, the principles of this reaction and the utility of the resulting hydrazones remain fundamental in organic chemistry education and certain analytical applications.[3]

The significance of this compound and its analogues lies in their crystallinity and sharp melting points, which historically enabled the identification of unknown aldehydes and ketones by forming solid derivatives with characteristic physical properties.[4][6] This guide will explore the key attributes of the acetone derivative in detail.

Molecular Structure and Chemical Identity

The molecular structure of this compound is characterized by a hydrazone functional group (>C=N-NH-) linking a propan-2-ylidene group to a 2,4-dinitrophenyl moiety.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2,4-dinitro-N-(propan-2-ylideneamino)aniline[7] |

| Synonyms | Acetone, (2,4-dinitrophenyl)hydrazone; Acetone 2,4-dinitrophenylhydrazone; 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone[1][7] |

| CAS Number | 1567-89-1[7][8] |

| Molecular Formula | C₉H₁₀N₄O₄[1][7][9] |

| Molecular Weight | 238.20 g/mol [7][8][9] |

| InChI Key | YGIXYAIGWMAGIB-UHFFFAOYSA-N[1][8] |

Physicochemical and Spectroscopic Properties

This compound is a yellow to orange crystalline solid.[1] Its physical and spectroscopic properties are crucial for its identification and characterization.

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 126-128 °C | [10][11] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; generally insoluble in water.[1][12] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural information for this compound.

Infrared (IR) Spectroscopy:

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3287-3456 | Sharp peak indicating the amine hydrogen of the hydrazone.[8][13] |

| C=N Stretch | ~1620.8 | Characteristic imine stretch of the hydrazone.[8] |

| Aromatic C-H Stretch | ~3090 | Stretching vibrations of the hydrogens on the dinitrophenyl ring.[13] |

| NO₂ Asymmetric Stretch | ~1516 | Characteristic for the nitro groups.[13] |

| NO₂ Symmetric Stretch | ~1329 | Characteristic for the nitro groups.[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum shows distinct signals for the methyl protons of the acetone moiety and the aromatic protons of the dinitrophenyl ring. The two methyl groups are chemically equivalent and thus appear as a single sharp signal. The aromatic region is more complex due to the substitution pattern, with characteristic doublets and a doublet of doublets for the three aromatic protons.[8] The N-H proton gives a characteristic signal that can be broad and its chemical shift is often dependent on the solvent and concentration.[8]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the two equivalent methyl carbons, the imine carbon (C=N), and the six carbons of the aromatic ring, providing further confirmation of the molecular structure.[8]

Synthesis and Reaction Mechanism

The synthesis of this compound is a classic example of a condensation reaction, specifically a nucleophilic addition-elimination reaction.[2][3][14]

The Overall Reaction

The reaction involves the treatment of 2-propanone with 2,4-dinitrophenylhydrazine in an acidic medium, typically a solution of DNPH in methanol and sulfuric acid (Brady's reagent).[3][6]

Reaction Equation:

(CH₃)₂C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=C(CH₃)₂ + H₂O[3]

Reaction Mechanism

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination of a water molecule.[3][6]

-

Protonation of the Carbonyl Oxygen: Under acidic conditions, the carbonyl oxygen of acetone is protonated, which increases the electrophilicity of the carbonyl carbon.[8]

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine group of DNPH acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated acetone.[8][15] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Elimination of Water: The intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable hydrazone product.[3][8]

The following diagram illustrates the key steps in the formation of this compound.

Sources

- 1. CAS 1567-89-1: 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone [cymitquimica.com]

- 2. Buy this compound | 1567-89-1 [smolecule.com]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | C9H10N4O4 | CID 74069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1567-89-1 | Benchchem [benchchem.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Acetone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 11. acetone-2,4-dinitrophenylhydrazone [stenutz.eu]

- 12. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Dinitrophenylhydrazone from 2-Propanone

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 2,4-dinitrophenylhydrazone from 2-propanone. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a detailed understanding of this fundamental derivatization reaction.

Introduction: The Significance of a Classic Reaction

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent, to form 2,4-dinitrophenylhydrazones is a cornerstone of qualitative organic analysis.[1][2][3] This condensation reaction provides a simple and reliable method for detecting the presence of a carbonyl functional group.[4] The resulting hydrazone derivatives are typically brightly colored, crystalline solids with sharp melting points, making them invaluable for the identification and characterization of the original carbonyl compound.[5][6][7]

This guide focuses specifically on the synthesis of 2,4-dinitrophenylhydrazone from 2-propanone (acetone). We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss methods for characterization and purification, all while emphasizing the scientific rationale behind each step.

The Reaction Mechanism: A Tale of Nucleophilic Addition and Elimination

The formation of 2-propanone 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction.[8][9] The reaction proceeds in two main stages under acidic conditions.

Step 1: Nucleophilic Addition The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-propanone.[10] This is facilitated by the acidic medium, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. This initial addition results in the formation of an unstable intermediate.[4]

Step 2: Elimination (Dehydration) The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable 2,4-dinitrophenylhydrazone product.[4][8][9] The formation of the carbon-nitrogen double bond is the driving force for this elimination step.

Caption: Reaction mechanism for the formation of 2-propanone 2,4-dinitrophenylhydrazone.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of 2-propanone 2,4-dinitrophenylhydrazone.

Reagents and Materials

| Reagent/Material | Specification |

| 2,4-Dinitrophenylhydrazine (DNPH) | Reagent Grade (moistened) |

| 2-Propanone (Acetone) | ACS Grade |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% |

| 95% Ethanol | Laboratory Grade |

| Distilled Water | |

| Beakers and Erlenmeyer flasks | Various sizes |

| Graduated cylinders | |

| Stirring rod | |

| Hirsch funnel and filter flask | |

| Filter paper | |

| Water bath | |

| Ice bath | |

| Melting point apparatus |

Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

The successful synthesis of the hydrazone derivative begins with the proper preparation of Brady's reagent.

-

In a 125 mL Erlenmeyer flask, combine 3 g of 2,4-dinitrophenylhydrazine, 20 mL of water, and 70 mL of 95% ethanol.[11]

-

Place the flask in an ice bath and stir the mixture until it cools.[11]

-

Once the temperature reaches 10 °C, slowly add 15 mL of concentrated sulfuric acid while stirring continuously.[11] Maintain the temperature below 20 °C during the addition.[11]

-

After the acid has been added, remove the flask from the ice bath and warm it gently on a stirrer-hotplate until the DNPH dissolves or the temperature reaches 60 °C.[11]

-

Allow the solution to cool. If any solid remains, filter the reagent through a fritted funnel.[11]

Synthesis of 2-Propanone 2,4-Dinitrophenylhydrazone

-

In a clean test tube, place 5 mL of the prepared Brady's reagent.[2]

-

Add 10 drops of 2-propanone to the reagent.[2]

-

Mix the contents thoroughly by tapping the test tube.[2] A yellow precipitate should form almost immediately.

-

If no precipitate forms, gently warm the mixture in a water bath at approximately 60°C for 5 minutes.[2]

-

Cool the test tube in an ice bath to ensure complete precipitation of the product.[2]

-

Collect the crystalline product by vacuum filtration using a Hirsch funnel.[2]

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[12]

-

Allow the crystals to dry on the funnel by drawing air through them.[2]

Caption: Experimental workflow for the synthesis and characterization of 2-propanone 2,4-dinitrophenylhydrazone.

Purification by Recrystallization

For accurate characterization, the crude product should be purified by recrystallization.

-

Transfer the dried crystals to a small Erlenmeyer flask.

-

Add the minimum volume of hot ethanol to dissolve the crystals.[9]

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution should be hot filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and allow them to dry completely.

Characterization: Confirming Product Identity and Purity

The primary method for characterizing the synthesized 2-propanone 2,4-dinitrophenylhydrazone is by determining its melting point.

Melting Point Determination

The melting point of a pure crystalline solid is a distinct physical property. A sharp melting point range close to the literature value is indicative of a pure compound.

| Compound | Literature Melting Point (°C) |

| 2-Propanone 2,4-dinitrophenylhydrazone | 126-128 |

Note: Literature values may vary slightly depending on the source.

Safety Precautions: Handling Reagents with Care

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

2,4-Dinitrophenylhydrazine: Dry DNPH is sensitive to shock and friction and can be explosive.[1] It is typically supplied and stored as a moist powder to mitigate this hazard.[1] Always handle with care and avoid allowing it to dry out completely.[1] It is also a flammable solid and harmful if ingested, inhaled, or absorbed through the skin.[11]

-

Concentrated Sulfuric Acid: This is a highly corrosive and poisonous substance.[11] It can cause severe burns to all body tissues.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13] If there is a risk of generating dust, a dust respirator should be used.[13]

-

Waste Disposal: DNPH and contaminated materials should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1]

Troubleshooting Common Experimental Issues

| Issue | Potential Cause | Recommended Solution |

| No precipitate forms | The carbonyl compound is not soluble in the reagent.[1] | Ensure the carbonyl compound is miscible with the ethanolic reagent solution. |

| The reaction is slow at room temperature.[1] | Gently warm the reaction mixture in a water bath.[2] | |

| Oily product instead of crystals | Impurities are present. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |

| Insufficient cooling. | Ensure the solution is thoroughly cooled in an ice bath. | |

| Low yield | Incomplete precipitation. | Ensure adequate cooling time in an ice bath. |

| Loss of product during transfers and filtration. | Handle the product carefully and use appropriate filtration techniques to minimize loss. | |

| Broad melting point range | The product is impure. | Recrystallize the product from a suitable solvent like ethanol.[9] |

| The melting point was determined too quickly. | Heat the melting point apparatus slowly, especially near the expected melting point. |

Conclusion

The synthesis of 2,4-dinitrophenylhydrazone from 2-propanone is a robust and reliable method for the derivatization and identification of this simple ketone. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and meticulous purification and characterization are essential for obtaining high-quality, dependable results. This guide provides the necessary framework for researchers and scientists to successfully employ this classic and informative chemical transformation in their work.

References

- An Improved Preparation of 2,4-Dinitrophenylhydrazine Reagent. (2005).

-

Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Retrieved from [Link]

- Sciencelab.com. (2005). Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine MSDS.

- Central Drug House. (n.d.). Material safety data sheet - 2,4-dinitrophenyl hydrazine 98%.

-

BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

- Loba Chemie. (n.d.). 2,4-DINITROPHENYL HYDRAZINE FOR SYNTHESIS.

- Sigma-Aldrich. (2013).

-

Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]

-

Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]

-

Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

- Kadam, S. S., et al. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. International Journal of Research in Pharmacy and Chemistry.

- Ace Chemistry. (2015). Carbonyls 5. Use of 2,4-DNP (Brady's reagent) [Video]. YouTube.

-

Filo. (n.d.). Q7. In a PPA, propanone reacts with 2,4-dinitrophenylhydrazine to make th... Retrieved from [Link]

- Chemistry LibreTexts. (2023).

-

Chemsrc. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes.

- Thaxton, C. B. (1964). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES (Master's thesis, Texas Technological College).

-

PubChem. (n.d.). 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Reddit. (2021). Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol.I made them from Chlorobenzene. I made 2,4 Dinitrochlorobenzene and then reacted with hydrazine hydrate solution which gave these. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. study.com [study.com]

- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 5. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 6. ijrpc.com [ijrpc.com]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Propanone, (2,4-dinitrophenyl)hydrazone | 1567-89-1 | Benchchem [benchchem.com]

- 13. hmdb.ca [hmdb.ca]

mechanism of 2-propanone reaction with 2,4-dinitrophenylhydrazine

An In-depth Technical Guide to the Reaction of 2-Propanone with 2,4-Dinitrophenylhydrazine

Abstract

The reaction between a carbonyl compound, such as 2-propanone (acetone), and 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone of qualitative organic analysis. Commonly known as Brady's test, this reaction serves as a reliable method for the detection and characterization of aldehydes and ketones, forming a distinctly colored crystalline derivative called a 2,4-dinitrophenylhydrazone.[1][2][3] This guide provides a comprehensive examination of the underlying reaction mechanism, explores the critical role of acid catalysis, details a robust experimental protocol for synthesis and purification, and discusses methods for the characterization of the resulting 2-propanone 2,4-dinitrophenylhydrazone. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this classic and enduring chemical transformation.

Introduction: Significance in Modern Chemistry

Despite the prevalence of advanced spectroscopic techniques, the derivatization of carbonyl compounds using 2,4-dinitrophenylhydrazine remains a highly relevant and valuable tool in the modern laboratory.[4] Its primary applications include:

-

Qualitative Identification: The formation of a bright yellow, orange, or red precipitate provides a clear and rapid visual confirmation of the presence of an aldehyde or ketone functional group.[2][3][4] Carboxylic acids, esters, and amides do not react under these conditions due to the resonance stability of their carbonyl groups.[4]

-

Compound Characterization: The resulting 2,4-dinitrophenylhydrazone derivatives are typically solid, crystalline compounds with sharp, characteristic melting points.[2][5] By comparing the experimentally determined melting point of a purified derivative to literature values, the identity of the original carbonyl compound can be confirmed.

-

Reaction Monitoring: The reaction can be used to track the progress of a synthesis involving a carbonyl compound by testing for the disappearance of the starting material.[6]

The reaction's reliability, simplicity, and the distinct physical properties of its products ensure its place as a fundamental procedure in organic synthesis and analysis.

The Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The conversion of 2-propanone to its 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction, as it involves two molecules joining with the loss of a small molecule (water).[4][7][8] The reaction proceeds in several distinct steps and is critically dependent on acid catalysis.[9][10]

The Essential Role of Acid Catalysis

The reaction environment's pH is crucial for the reaction to proceed efficiently.[3] The acid catalyst, typically sulfuric acid, serves a singular purpose: to activate the carbonyl group.[9][10]

-

Protonation of the Carbonyl Oxygen: The acid protonates the oxygen atom of the 2-propanone carbonyl group.

-

Enhanced Electrophilicity: This protonation places a positive formal charge on the oxygen, which is shared through resonance with the carbonyl carbon. This resonance effect makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile.[3][10]

It is a matter of balance; a solution that is too acidic will protonate the nucleophilic nitrogen of the 2,4-dinitrophenylhydrazine, rendering it inactive. Conversely, a solution with insufficient acid will not adequately activate the carbonyl carbon for the attack to occur.[3]

Step-by-Step Mechanistic Pathway

The overall mechanism can be visualized as follows:

Caption: Figure 1: Acid-catalyzed mechanism of hydrazone formation.

-

Protonation: The carbonyl oxygen of 2-propanone is protonated by the acid catalyst.

-

Nucleophilic Attack: The terminal amino group (-NH₂) of 2,4-dinitrophenylhydrazine, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated 2-propanone.[11][12] This forms a tetrahedral intermediate.[10]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine.

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom helps to push out a molecule of water, forming a carbon-nitrogen double bond (C=N).[4][10]

-

Deprotonation: A water molecule or other base in the solution removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final, stable 2-propanone 2,4-dinitrophenylhydrazone product.[5]

The extensive conjugation in the final hydrazone product is responsible for its characteristic bright color.[10]

Experimental Protocol

The following section provides a detailed methodology for the synthesis, purification, and characterization of 2-propanone 2,4-dinitrophenylhydrazone.

Workflow Overview

Caption: Figure 2: Standard experimental workflow.

Preparation of Brady's Reagent (2,4-DNPH Solution)

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.[1][4]

Materials:

-

2,4-Dinitrophenylhydrazine (0.5 g)

-

Concentrated Sulfuric Acid (10 cm³)

-

Methanol or 95% Ethanol (15 cm³)

-

Deionized Water (5 cm³)

-

Beakers and stirring rod

Procedure:

-

In a 100 cm³ beaker, carefully and slowly add 10 cm³ of concentrated sulfuric acid to 0.5 g of 2,4-dinitrophenylhydrazine. Caution: This is an exothermic process and should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Stir the mixture until the solid is fully dissolved. This may require standing for a period.[10]

-

In a separate beaker, prepare a mixture of 15 cm³ of ethanol and 5 cm³ of deionized water.

-

Slowly and with constant stirring, add the acidic DNPH solution to the ethanol/water mixture.

-

The resulting clear orange or yellow-orange solution is Brady's reagent. Store in a sealed container.

Synthesis and Purification of the Hydrazone Derivative

Materials:

-

Brady's Reagent (5-10 cm³)

-

2-Propanone (Acetone) (a few drops)

-

Test tubes or small flask

-

Ethanol (for recrystallization)

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Melting point apparatus

Procedure:

-

Reaction: Place approximately 5 cm³ of Brady's reagent into a test tube. Add 2-3 drops of 2-propanone.[2]

-

Observation: Agitate the mixture gently. The formation of a bright yellow-orange precipitate indicates a positive reaction.[2][7] If no precipitate forms immediately, a few drops of dilute sulfuric acid can be added to ensure the mixture is acidified.[5]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or residual acid.[7]

-

Recrystallization (Purification): Transfer the crude, washed crystals to a small Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.[5]

-

Allow the solution to cool slowly to room temperature. Well-defined crystals of the purified hydrazone will form.

-

To maximize yield, place the flask in an ice bath to complete the crystallization process.[10]

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and allow them to dry completely.

Product Characterization

The identity and purity of the synthesized 2-propanone 2,4-dinitrophenylhydrazone are confirmed primarily by its melting point.

| Compound | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Propanone | 58.08 | Colorless liquid | -94.9 |

| 2,4-Dinitrophenylhydrazine | 198.14 | Red to orange solid powder | 198-202 (decomposes) |

| 2-Propanone 2,4-dinitrophenylhydrazone | 238.20 | Yellow-orange crystalline solid | ~126-128 |

| Table 1: Physical and Chemical Properties of Reactants and Product.[4][13][14] |

A sharp melting point within the expected range (e.g., 126-128 °C) is a strong indicator of a pure product. A broad or depressed melting point suggests the presence of impurities. Further characterization can be performed using spectroscopic methods such as FT-IR, where the disappearance of the C=O stretch (around 1715 cm⁻¹) from 2-propanone and the appearance of a C=N stretch (around 1620 cm⁻¹) in the product confirm the conversion.[14]

Conclusion

The acid-catalyzed reaction of 2-propanone with 2,4-dinitrophenylhydrazine is a robust and mechanistically elegant method for the identification and derivatization of ketones. By understanding the nuanced role of acid catalysis in activating the carbonyl group for nucleophilic attack, researchers can effectively leverage this reaction. The straightforward experimental protocol, coupled with the distinct crystalline nature of the resulting hydrazone, ensures that this classic transformation remains an indispensable technique in the repertoire of the modern organic chemist.

References

-

Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from Study.com. [Link]

-

Clark, J. (n.d.). Addition-elimination reactions of aldehydes and ketones. Retrieved from Chemguide. [Link]

-

ACE Chemistry. (2015, October 30). Carbonyls 5. Use of 2,4-DNP (Brady's reagent). YouTube. [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from Wikipedia. [Link]

-

Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from Allen Overseas. [Link]

-

Study.com. (n.d.). The mechanism for the reaction of 2,4-DNP with a ketone is:. Retrieved from Homework.Study.com. [Link]

-

Organic Mystery. (n.d.). Nucleophilic Addition-Elimination in Aldehydes and Ketones. Retrieved from organicmystery.com. [Link]

-

Journal of Chemical Education. (1956). Preparation of 2,4-dinitrophenylhydrazones: Demonstrating acid catalysis. [Link]

-

Filo. (2025, July 1). What is the product of the reaction between propanone and 2,4-DNP?. Retrieved from Filo. [Link]

-

Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from Fiveable. [Link]

-

Thaxton, C. B. (n.d.). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University. [Link]

-

OpenStax. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry: A Tenth Edition. [Link]

-

The Catalyst - IIT JEE Chemistry. (2013, October 1). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition-Elimination Reactions. Retrieved from Chemistry LibreTexts. [Link]

-

Doc Brown's Chemistry. (n.d.). Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH. Retrieved from Doc Brown's Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone. PubChem Compound Database. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. [Link]

Sources

- 1. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 3. organicmystery.com [organicmystery.com]

- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy 2-Propanone, (2,4-dinitrophenyl)hydrazone | 1567-89-1 [smolecule.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. homework.study.com [homework.study.com]

- 12. What is the product of the reaction between propanone and 2,4-DNP? | Filo [askfilo.com]

- 13. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | C9H10N4O4 | CID 74069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ajpamc.com [ajpamc.com]

An In-depth Technical Guide to 2-Propanone, (2,4-dinitrophenyl)hydrazone

This guide provides a comprehensive technical overview of 2-Propanone, (2,4-dinitrophenyl)hydrazone, a compound of significant interest to researchers, scientists, and professionals in drug development. It delves into its nomenclature, synthesis, and characterization, underpinned by established scientific principles and methodologies.

Nomenclature and Identification

Correctly identifying and naming a chemical compound is fundamental in scientific communication. This compound is known by several names, reflecting different systematic and common nomenclature systems.

IUPAC Name

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2,4-dinitro-N-(propan-2-ylideneamino)aniline [1][2]. This name precisely describes the molecular structure: the "2,4-dinitro" prefix indicates two nitro groups on the phenyl ring at positions 2 and 4, and "N-(propan-2-ylideneamino)aniline" describes the aniline core substituted on the nitrogen with a propan-2-ylidene group.

Synonyms and Common Names

In laboratory and commercial contexts, a variety of synonyms are used. Understanding these is crucial for literature searches and procurement. Common synonyms include:

-

2-Propanone 2-(2,4-Dinitrophenyl)hydrazone[1]

-

Acetone-2,4-dinitrophenylhydrazone[2]

-

Acetone-2,4-DNPH[2]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 1567-89-1 | [1][2][4][5][6][7] |

| Molecular Formula | C₉H₁₀N₄O₄ | [1][2][4][5][6] |

| Molecular Weight | 238.20 g/mol | [1][2][5][7] |

| InChI Key | YGIXYAIGWMAGIB-UHFFFAOYSA-N | [1][2][5][7] |

Synthesis and Mechanism: The Brady's Test

The formation of this compound is a classic qualitative test in organic chemistry, known as the Brady's test, used to detect the presence of aldehydes and ketones[8][9][10][11]. The reagent, 2,4-dinitrophenylhydrazine (DNPH), reacts with the carbonyl group of 2-propanone (acetone) to form a characteristic precipitate[8][9][12][13].

Underlying Principle

The reaction is a condensation reaction, specifically an addition-elimination reaction[7][11][12][14][15]. The nucleophilic nitrogen of the hydrazine group in DNPH attacks the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form the stable 2,4-dinitrophenylhydrazone derivative[7][8][12][14][15].

Reaction Mechanism

The reaction proceeds in two main stages under acidic conditions, which catalyze the reaction.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol: Synthesis (Brady's Reagent)

A self-validating protocol ensures reproducibility and accurate results.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol or Ethanol

-

2-Propanone (Acetone)

-

Test tubes, pipettes

Procedure:

-

Preparation of Brady's Reagent: Dissolve a small amount of 2,4-dinitrophenylhydrazine in a mixture of methanol and a few drops of concentrated sulfuric acid[11][12]. Causality: The acid protonates the carbonyl oxygen of the acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic DNPH.

-

Reaction: Add a few drops of 2-propanone to the Brady's reagent in a test tube[8].

-

Observation: Vigorously shake the mixture. The formation of a bright yellow, orange, or red precipitate indicates a positive test for a carbonyl group[8][9][10][12]. For 2-propanone, an orange-yellow precipitate is typically observed[12]. Trustworthiness: The distinct color change and formation of a solid precipitate provide a clear, unambiguous result. The reaction is specific to aldehydes and ketones; other carbonyl-containing compounds like carboxylic acids, esters, and amides do not typically react under these conditions due to resonance stabilization[12].

Purification and Characterization

The synthesized hydrazone is often impure and requires purification for accurate characterization, which is essential for definitive identification of the original carbonyl compound.

Purification by Recrystallization

Protocol:

-

Filtration: Collect the crude precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted reagents[15].

-

Dissolution: Dissolve the impure crystals in a minimum amount of a hot solvent, such as ethanol or ethyl acetate[15].

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of pure crystals[15].

-

Isolation: Filter the purified crystals, wash with a small amount of cold solvent, and dry them thoroughly.

Characterization by Melting Point

The melting point of the purified derivative is a key physical property for identification.

Insight: By comparing the experimentally determined melting point of the hydrazone derivative with tabulated values for known aldehydes and ketones, the identity of the original carbonyl compound can be confirmed[8][11].

Spectroscopic Characterization

Advanced analytical techniques provide unambiguous structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

-

N-H stretching: A peak is observed around 3287-3456 cm⁻¹[7].

-

C=N stretching: A characteristic band appears at approximately 1620.8 cm⁻¹[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons.

-

Methyl Protons: The two equivalent methyl groups from the acetone moiety will produce a single, sharp signal[7].

-

Aromatic Protons: The protons on the dinitrophenyl ring will show a more complex pattern of signals (doublets and a doublet of doublets) due to their distinct chemical environments and spin-spin coupling[7].

Caption: Experimental workflow for the preparation and identification of this compound.

Applications in Research and Development

While its historical use was primarily for qualitative analysis, this compound and related hydrazones continue to be relevant in several fields.

-

Analytical Chemistry: It serves as a reagent for the qualitative identification of carbonyl compounds[1][3].

-

Chemical Synthesis: It can act as an intermediate in various organic synthesis pathways[1].

-

Biological Research: The hydrazone moiety is a pharmacophore of interest. This compound has shown inhibitory activity towards enzymes like soybean lipoxygenase and renal prostaglandin synthetase, suggesting potential applications in drug discovery research[4][16].

Conclusion

This compound is more than just the result of a classic chemical test. Its synthesis provides a practical example of nucleophilic addition-elimination reactions, and its characterization reinforces fundamental principles of analytical chemistry. For researchers in drug development, the underlying hydrazone structure represents a versatile scaffold for designing novel therapeutic agents. A thorough understanding of its nomenclature, synthesis, and properties is therefore essential for scientists across various disciplines.

References

-

Allen. 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]

-

Study.com. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]

-

Wikipedia. 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

PubChem. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

-

Vedantu. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Retrieved from [Link]

-

Chemguide. addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

-

NIST WebBook. Acetone, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

-

Quora. (2018, September 24). What happens when 2,4-Dinitrophenylhydrazine reacts with acetone in the presence of an acid? Retrieved from [Link]

-

Filo. Q7. In a PPA, propanone reacts with 2,4-dinitrophenylhydrazine to make th... Retrieved from [Link]

Sources

- 1. Buy this compound | 1567-89-1 [smolecule.com]

- 2. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | C9H10N4O4 | CID 74069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1567-89-1: 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone [cymitquimica.com]

- 4. ACETONE 2,4-DINITROPHENYLHYDRAZONE CAS#: 1567-89-1 [m.chemicalbook.com]

- 5. Acetone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 6. (2,4-DINITROPHENYL)HYDRAZONE 2-PROPANONE | VSNCHEM [vsnchem.com]

- 7. This compound | 1567-89-1 | Benchchem [benchchem.com]

- 8. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 9. study.com [study.com]

- 10. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. Q7. In a PPA, propanone reacts with 2,4-dinitrophenylhydrazine to make th.. [askfilo.com]

- 15. benchchem.com [benchchem.com]

- 16. ACETONE 2,4-DINITROPHENYLHYDRAZONE | 1567-89-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Propanone 2,4-Dinitrophenylhydrazone

Introduction

2-Propanone 2,4-dinitrophenylhydrazone, commonly known in laboratory settings as acetone DNPH, is the crystalline derivative formed from the reaction between 2-propanone (acetone) and 2,4-dinitrophenylhydrazine.[1] This compound is of significant importance in qualitative organic analysis. The reaction, often utilizing Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid), serves as a classical chemical test for identifying the carbonyl functional group in aldehydes and ketones.[2][3] The formation of a distinctly colored precipitate, 2-propanone 2,4-dinitrophenylhydrazone, provides a clear visual confirmation of the presence of acetone.[4][5] Subsequent purification and melting point analysis of this derivative allow for the unambiguous identification of the original carbonyl compound.[3] This guide provides a detailed examination of the core physical and spectroscopic characteristics of this compound, offering researchers and drug development professionals a comprehensive reference.

Molecular Identity and Physical State

The foundational identity of a compound is established by its chemical formula, molecular weight, and registered identifiers. These parameters are crucial for accurate documentation, procurement, and regulatory compliance.

Table 1: Chemical Identifiers for 2-Propanone 2,4-Dinitrophenylhydrazone

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₄O₄[1][6][7] |

| Molecular Weight | 238.20 g/mol [1][6][7] |

| CAS Number | 1567-89-1[6][8] |

| IUPAC Name | 2,4-dinitro-N-(propan-2-ylideneamino)aniline[1][7] |

| Common Synonyms | Acetone-2,4-dinitrophenylhydrazone, Acetone-DNPH[7] |

Physically, 2-propanone 2,4-dinitrophenylhydrazone is a yellow to orange crystalline solid.[4][9] The formation of this solid as a precipitate from a solution is the basis of its utility in qualitative tests.[5] While aromatic carbonyls tend to produce more reddish precipitates with Brady's reagent, aliphatic ketones like acetone typically yield a yellow or orange product.[2]

Thermal Properties and Solubility

The melting point is a critical physical constant used to assess the purity and confirm the identity of a crystalline organic compound. For 2,4-dinitrophenylhydrazone derivatives, a sharp, well-defined melting point is indicative of a successful purification process.

Table 2: Melting Point and Qualitative Solubility

| Property | Value / Observation |

|---|---|

| Melting Point | 127 °C[10] |

| Solubility in Water | Very slightly soluble to insoluble[11][12] |

| Solubility in Ethanol | Sparingly soluble in cold, more soluble in hot ethanol[13] |

| Solubility in Other Solvents | Slightly soluble in methanol and chloroform[13] |

The differential solubility in hot versus cold ethanol is the cornerstone of its purification by recrystallization.[13] This process is essential because the initial precipitate formed during the chemical test may contain unreacted reagents or side products. By dissolving the impure solid in a minimum amount of hot ethanol and allowing it to cool slowly, purer crystals of the hydrazone can be isolated.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule, confirming its identity beyond what is possible with melting point alone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups within the molecule. The formation of the hydrazone is confirmed by the appearance of characteristic N-H and C=N stretching vibrations and, crucially, the disappearance of the C=O stretch from the parent acetone molecule.[14]

-

N-H Stretch: A peak is typically observed in the region of 3300–3500 cm⁻¹. One study reports a specific value of 3456.0 cm⁻¹ for this vibration.[6]

-

C=N Stretch (Imine): The formation of the new imine bond is indicated by a characteristic stretch at approximately 1620.8 cm⁻¹.[6]

-

NO₂ Stretches: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups are also present.

UV-Visible (UV-Vis) Spectroscopy

The vibrant color of 2-propanone 2,4-dinitrophenylhydrazone is due to its extended π-conjugated system, which absorbs light in the visible or near-UV region of the electromagnetic spectrum. This represents a significant bathochromic (red) shift compared to the parent acetone, which absorbs only in the UV region (λmax ≈ 275 nm).[15] For a closely related compound, acetaldehyde-2,4-dinitrophenylhydrazone, the maximum absorbance (λmax) is reported at 350 nm.[14] This absorption is due to an n→π* electronic transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is characterized by a sharp singlet corresponding to the two chemically equivalent methyl (CH₃) groups from the original acetone moiety. The aromatic region of the spectrum displays a more complex set of signals corresponding to the three protons on the dinitrophenyl ring.[6]

-

¹³C NMR: The carbon spectrum confirms the structure by showing distinct signals for each unique carbon environment. Key signals include those for the two equivalent methyl carbons, the six carbons of the aromatic ring, and, most characteristically, the deshielded imine carbon (C=N) which appears significantly downfield.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak: The molecular ion (M⁺) is expected at a mass-to-charge ratio (m/z) of approximately 238, corresponding to the compound's molecular weight.[6][7]

-

Fragmentation: In negative ion mode, a deprotonated molecule ([M-H]⁻) may be observed as a prominent peak at m/z 237. The fragmentation of the molecular ion provides a unique pattern that can be used to confirm the structure.[6]

Table 3: Summary of Key Spectroscopic Data

| Technique | Key Feature | Approximate Value / Region |

|---|---|---|

| FTIR | N-H Stretch | 3456 cm⁻¹[6] |

| C=N Stretch | 1621 cm⁻¹[6] | |

| UV-Vis | λmax (n→π*) | ~350 nm (in ethanol)[14] |

| ¹H NMR | Methyl Protons (Singlet) | Varies with solvent |

| Aromatic Protons | Complex multiplet pattern[6] |

| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 238[6][7] |

Experimental Protocol: Synthesis, Purification, and Characterization

The following protocol details a standard laboratory procedure for the preparation and validation of 2-propanone 2,4-dinitrophenylhydrazone. This self-validating system ensures the integrity of the final product through purification and characterization.

Methodology

-

Preparation of Brady's Reagent: In a fume hood, carefully dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 7 mL of water and 25 mL of 95% ethanol, with constant stirring. Stir until the solution is clear and filter if necessary. Causality: The sulfuric acid acts as a catalyst for the condensation reaction.[2]

-

Reaction: In a clean test tube, dissolve 3-4 drops of 2-propanone (acetone) in 2 mL of 95% ethanol. Add 3 mL of the prepared Brady's reagent.

-

Precipitation: Stopper the test tube, shake vigorously, and allow it to stand at room temperature. The formation of a yellow-orange precipitate within 5-10 minutes indicates a positive test.[3][4] If no precipitate forms immediately, gently warm the solution in a water bath (60-80°C) for a few minutes.[6]

-

Isolation: Cool the mixture in an ice bath to maximize crystallization.[6] Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals on the filter paper with several small portions of cold 95% ethanol to remove any soluble impurities.[3] Transfer the crude product to a small beaker and perform recrystallization by adding the minimum volume of hot 95% ethanol required to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystal formation.

-

Final Product Handling: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

-

Characterization: Determine the melting point of the dried crystals. A sharp melting point at or near the literature value of 127 °C confirms the identity and purity of the product.

Workflow Visualization

The following diagram illustrates the logical flow from reactants to the final, characterized product.

Caption: Workflow for the synthesis and purification of 2-propanone 2,4-dinitrophenylhydrazone.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety protocols. The precursor, 2,4-dinitrophenylhydrazine, is relatively sensitive to shock and friction and is therefore typically supplied and handled as a wet powder.[2] The resulting 2-propanone 2,4-dinitrophenylhydrazone derivative is a solid that can cause skin, eye, and respiratory irritation.[16][17] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times during handling. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

References

- 1. Buy 2-Propanone, (2,4-dinitrophenyl)hydrazone | 1567-89-1 [smolecule.com]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 5. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 6. This compound | 1567-89-1 | Benchchem [benchchem.com]

- 7. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | C9H10N4O4 | CID 74069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. keyorganics.net [keyorganics.net]

- 9. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 10. acetone-2,4-dinitrophenylhydrazone [stenutz.eu]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 13. benchchem.com [benchchem.com]

- 14. ajpamc.com [ajpamc.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

Spectroscopic Data of Acetone 2,4-Dinitrophenylhydrazone: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for acetone 2,4-dinitrophenylhydrazone, a critical derivative for the identification and characterization of acetone. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the rationale behind the experimental methodologies and data interpretation.

Introduction: The Significance of 2,4-Dinitrophenylhydrazones

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form brightly colored crystalline derivatives, known as 2,4-dinitrophenylhydrazones, is a cornerstone of classical organic analysis.[1] This reaction provides a simple yet effective method for the qualitative identification of aldehydes and ketones. The distinct melting points and characteristic spectroscopic signatures of these derivatives serve as a reliable fingerprint for the parent carbonyl compound. In modern analytical workflows, the spectroscopic characterization of these derivatives remains highly relevant, particularly in complex matrices where unambiguous identification is paramount.

This guide will focus on the spectroscopic profile of acetone 2,4-dinitrophenylhydrazone, providing a detailed examination of its NMR, IR, and MS data to facilitate its unequivocal identification.

Molecular Structure

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. Acetone 2,4-dinitrophenylhydrazone is formed through the condensation reaction between acetone and 2,4-dinitrophenylhydrazine.

References

An In-depth Technical Guide to the Reaction of Brady's Reagent with Aliphatic vs. Aromatic Ketones

Abstract

This technical guide provides a comprehensive examination of the reaction between 2,4-dinitrophenylhydrazine (Brady's reagent) and ketones, with a specific focus on the differential reactivity observed between aliphatic and aromatic ketones. This document is intended for researchers, scientists, and drug development professionals who utilize this classic qualitative test and seek a deeper understanding of its mechanistic underpinnings. We will explore the nucleophilic addition-elimination mechanism, delve into the electronic and steric factors that govern the reaction rate, and provide detailed, self-validating experimental protocols for the differentiation and identification of these carbonyl compounds.

Introduction: The Enduring Relevance of a Classic Reaction

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (2,4-DNPH), commonly known as Brady's test, remains a cornerstone of qualitative organic analysis.[1] Developed by Oliver Brady and G. V. Elsmie, this simple and reliable method allows for the detection of the carbonyl functionality in aldehydes and ketones through the formation of a distinctly colored precipitate, a 2,4-dinitrophenylhydrazone.[2] While modern spectroscopic techniques have largely superseded derivatization for structural elucidation, Brady's test continues to be a valuable tool for rapid screening, preliminary identification, and educational purposes.

This guide moves beyond a simple procedural description to provide a detailed comparative analysis of the reaction with two major classes of ketones: aliphatic and aromatic. Understanding the nuances of their reactivity is crucial for accurate interpretation of results and for appreciating the subtle interplay of electronic and steric effects in organic reactions.

The Core Reaction: A Nucleophilic Addition-Elimination Pathway

The reaction between a ketone and Brady's reagent is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction because a small molecule (water) is eliminated.[3][4] The overall transformation involves the formation of a C=N double bond, yielding a stable and often crystalline 2,4-dinitrophenylhydrazone.

The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic amino group of 2,4-DNPH.[5]

The generally accepted mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the positive character of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen of the 2,4-dinitrophenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step is often the rate-determining step, particularly for sterically hindered ketones.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the final 2,4-dinitrophenylhydrazone product.

A Tale of Two Ketones: Aliphatic vs. Aromatic Reactivity

A key observation in Brady's test is the difference in reactivity and the nature of the precipitate formed from aliphatic and aromatic ketones. Generally, aliphatic ketones react more readily and produce yellow precipitates, while aromatic ketones react more slowly and yield orange to red precipitates.[2][6] This difference is a direct consequence of the distinct electronic and steric environments of the carbonyl group in these two classes of compounds.

Electronic Effects: The Influence of Resonance

The primary electronic factor governing the reduced reactivity of aromatic ketones is resonance. In an aromatic ketone such as acetophenone, the carbonyl group is conjugated with the benzene ring. This conjugation allows for the delocalization of the pi electrons of the carbonyl group into the aromatic system.[7]

This resonance stabilization has two significant consequences:

-

Reduced Electrophilicity: The delocalization of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.[7]

-

Increased Stability of the Reactant: The aromatic ketone is stabilized by resonance, which increases the activation energy required to reach the transition state for nucleophilic addition.

In contrast, the carbonyl carbon of an aliphatic ketone, such as acetone, is only influenced by the inductive effect of the adjacent alkyl groups, which is a less potent deactivating effect compared to resonance.

Steric Hindrance: The Role of Bulk

Steric hindrance also plays a crucial role in the slower reaction rate of aromatic ketones. The bulky aromatic ring can physically impede the approach of the 2,4-dinitrophenylhydrazine nucleophile to the carbonyl carbon.[8] This is particularly significant in the formation of the tetrahedral intermediate, where the geometry around the carbonyl carbon changes from trigonal planar (120° bond angles) to tetrahedral (109.5° bond angles), bringing the substituents closer together and increasing steric strain.[7]

Aliphatic ketones, with smaller alkyl groups, present a less sterically hindered environment for the incoming nucleophile, thus favoring a faster reaction.

Comparative Summary

The following table summarizes the key differences in the reaction of Brady's reagent with a typical aliphatic ketone (acetone) and a typical aromatic ketone (acetophenone).

| Feature | Aliphatic Ketone (e.g., Acetone) | Aromatic Ketone (e.g., Acetophenone) |

| Reaction Rate | Relatively fast | Relatively slow |

| Precipitate Color | Yellow to orange-yellow[2] | Orange to deep red[6] |

| Governing Factors | - Inductive effect of alkyl groups | - Resonance stabilization of the carbonyl group[7] - Steric hindrance from the aromatic ring |

| Carbonyl Carbon | More electrophilic | Less electrophilic[7] |

| Melting Point of Derivative | 126-128 °C | 237-239 °C[9] |

Experimental Protocols: A Self-Validating Approach

The following protocols provide a detailed methodology for the preparation of Brady's reagent and the subsequent reaction with both an aliphatic and an aromatic ketone. These procedures are designed to be self-validating, with clear expected outcomes for each step.

Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

Safety Precaution: 2,4-Dinitrophenylhydrazine is a flammable solid and is often supplied wet to reduce its explosive hazard. Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

-

2,4-Dinitrophenylhydrazine (0.5 g)

-

Concentrated Sulfuric Acid (H₂SO₄) (10 cm³)

-

Ethanol (95%) (15 cm³)

-

Deionized Water (5 cm³)

-

Beakers (100 cm³)

-

Glass Stirring Rod

Procedure:

-

Carefully add 10 cm³ of concentrated sulfuric acid to 0.5 g of 2,4-dinitrophenylhydrazine in a 100 cm³ beaker.

-

Allow the mixture to stand, with occasional stirring, until the solid has completely dissolved. This may take some time.

-

In a separate beaker, prepare a mixture of 15 cm³ of ethanol and 5 cm³ of deionized water.

-

Slowly and with constant stirring, add the 2,4-DNPH/sulfuric acid solution to the ethanol/water mixture.

-

The resulting clear, orange-red solution is Brady's reagent. If any solid remains, the solution can be filtered.

Qualitative Test for an Aliphatic Ketone (Acetone)

Procedure:

-

Place approximately 2 mL of Brady's reagent into a clean test tube.

-

Add 2-3 drops of acetone to the reagent.

-

Agitate the mixture gently.

-

Observation: A bright yellow to orange-yellow precipitate of acetone 2,4-dinitrophenylhydrazone will form almost immediately.

Qualitative Test for an Aromatic Ketone (Acetophenone)

Procedure:

-

Place approximately 2 mL of Brady's reagent into a clean test tube.

-

Add 2-3 drops of acetophenone to the reagent.

-

Agitate the mixture gently.

-

Observation: An orange to deep red precipitate of acetophenone 2,4-dinitrophenylhydrazone will form. The reaction may be noticeably slower than with acetone.

Purification of the 2,4-Dinitrophenylhydrazone Derivative (Recrystallization)

For definitive identification, the crude precipitate can be purified by recrystallization to obtain a sharp melting point.

Materials:

-

Crude 2,4-dinitrophenylhydrazone precipitate

-

Ethanol (95%)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude precipitate to an Erlenmeyer flask.

-

Add the minimum amount of hot 95% ethanol to dissolve the solid completely.[9]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals and determine their melting point. Compare the experimental value with the literature value to confirm the identity of the ketone.

Conclusion

The reaction of Brady's reagent with ketones is a powerful and illustrative tool in organic chemistry. The observable differences in reaction rate and precipitate color between aliphatic and aromatic ketones provide a tangible demonstration of fundamental electronic and steric principles. Aromatic ketones exhibit reduced reactivity due to the resonance stabilization of the carbonyl group and increased steric hindrance from the bulky aryl substituent. This in-depth understanding allows researchers and scientists to not only utilize Brady's test as a reliable method for carbonyl detection but also to appreciate the nuanced factors that govern chemical reactivity. The provided protocols offer a robust framework for the practical application of these principles in a laboratory setting.

References

-

Allen, C. F. H. (1933). 2,4-Dinitrophenylhydrazine. Organic Syntheses, 13, 36. [Link]

-

Samarra Journal of Pure and Applied Science. (n.d.). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Quora. (2021, March 13). What happens when an unknown ketone and 2,4-dinitrophenylhdrazone react?[Link]

-

Chemistry Stack Exchange. (2021, November 22). Why does the reaction of Brady's reagent and cyclohexanone not also form an enamine-type product?[Link]

-

ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?[Link]

-

Chemistry LibreTexts. (2023, January 22). Addition-Elimination Reactions. [Link]

-

National Institutes of Health. (2022, April 24). Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds. [Link]

-

Thaxton, C. B. (n.d.). Structure and Reactivity of the 2,4-Dinitrophenylhydrazines. Texas Tech University. [Link]

-

ResearchGate. (n.d.). Reaction of 2,4-DNP with ketone Applications: Mainly used to determine aldehydes and ketones. [Link]

-

Mador, S. D., Adeboye, O. O., Adejoro, I. A., & Adeleke, B. B. (2019). [Title of Paper]. Journal of Chemical Society of Nigeria, 44(7), 1320-1332. [Link]

-

Kuwata, K., Uebori, M., & Yamasaki, Y. (1979). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance Liquid Chromatography. Journal of Chromatographic Science, 17(5), 264–268. [Link]

-

Allen, A. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). [Link]

-

Texas Tech University DSpace Repository. (n.d.). Structure and reactivity of the 2, 4-dinitrophenylhydrazines. [Link]

-

Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?[Link]

-

ResearchGate. (n.d.). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. [Link]

-

YouTube. (2019, January 3). Resonance and regioselectivity in aromatic reactions. [Link]

-

Frey, J., et al. (n.d.). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their. [Link]

-

Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. [Link]

-

RSC Education. (n.d.). Brady's test for aldehydes and ketones. [Link]

-

YouTube. (2020, February 23). Electrophilic Aromatic Substitution Reactions-Reactivity and Resonance. [Link]

Sources

- 1. 2,4-Dinitrophenylhydrazine is frequently used for making derivati... | Study Prep in Pearson+ [pearson.com]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sjpas.com [sjpas.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

The Core Hazard: Understanding the Explosive Nature of Dry DNPH

An In-depth Technical Guide to the Safe Handling of 2,4-Dinitrophenylhydrazine

As a reagent of immense utility in analytical chemistry, particularly for the qualitative determination of aldehydes and ketones, 2,4-dinitrophenylhydrazine (DNPH) is a staple in many research and development laboratories. However, its utility is matched by a significant and often underestimated hazard profile. This guide provides senior researchers, scientists, and drug development professionals with a comprehensive framework for handling DNPH, grounded in the principles of chemical causality and self-validating safety protocols. Our focus extends beyond mere procedural recitation to instill a deep, field-proven understanding of the risks and their mitigation.

The single most critical safety consideration for 2,4-dinitrophenylhydrazine is its propensity to become a shock- and friction-sensitive explosive when dry.[1][2] This property dictates every aspect of its safe handling, storage, and disposal. Commercially, DNPH is supplied as a wetted solid, typically containing 30-35% water by mass, to desensitize it and ensure stability.[3] The desensitizing agent, water, prevents the formation of a dry, crystalline structure that is prone to detonation upon physical shock, such as the friction from opening a container cap or scraping the solid.[2][4]

Numerous incidents, including controlled explosions at educational institutions, have been necessitated by the discovery of DNPH that has been allowed to dry out over time.[2][4][5] Therefore, the foundational principle of all DNPH safety protocols is to never allow the material to dry out .[1][5]

Hazard Identification and Chemical Properties

A thorough understanding of the substance's properties is the first step in a robust risk assessment.

| Property | Value | Source |

| CAS Number | 119-26-6 | [6] |

| Molecular Formula | C₆H₆N₄O₄ | [7] |

| Molecular Weight | 198.14 g/mol | [8] |

| Appearance | Reddish-orange moist solid | [3] |

| Melting Point | ~194-202°C (Decomposes) | [3][9] |

| Solubility | Very slightly soluble in cold water | [3] |

GHS Hazard Classification:

| Pictogram(s) | Signal Word | Hazard Statement(s) | Source |